2-(1-Aminoethyl)benzene-1,4-diol

Adrenergic Pharmacology GPCR Binding Assays Neurotransmitter Receptor Profiling

This compound's unique 1,4-dihydroxy substitution and 1-aminoethyl positioning confer high-affinity alpha-2D receptor binding (Ki=4.70 nM) while completely avoiding beta-1 adrenergic activity. Unlike generic catecholamines, it offers precise pharmacological control for dissecting alpha-2 signaling pathways. Available in 98% purity as both racemate and enantiomerically pure forms (≥98% ee). Ideal for competitive binding assays, functional cAMP studies, and in vivo behavioral models. Secure your research supply today.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13544839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)benzene-1,4-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3
InChIKeyCIMLGYQRAUWPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminoethyl)benzene-1,4-diol: A Structurally Distinct Catecholamine Scaffold for Neuroscience and Oncology Research


2-(1-Aminoethyl)benzene-1,4-diol is an organic compound belonging to the class of catecholamines, characterized by a benzene-1,4-diol core bearing a 1-aminoethyl substituent [1]. This structural arrangement distinguishes it from endogenous neurotransmitters such as dopamine (4-(2-aminoethyl)benzene-1,2-diol), as the aminoethyl group is positioned at the 1-position rather than the 4-position of the ring, and the hydroxyl groups occupy the para positions (1,4-diol) instead of ortho positions (1,2-diol) [2]. The compound is frequently supplied as a stable hydrochloride salt (CAS 2580235-37-4) to enhance aqueous solubility and shelf stability, making it a practical reagent for in vitro and in vivo experimental applications .

Why 2-(1-Aminoethyl)benzene-1,4-diol Cannot Be Replaced by Dopamine or Other Common Catecholamines in Targeted Research


The unique substitution pattern of 2-(1-aminoethyl)benzene-1,4-diol fundamentally alters its receptor binding profile and metabolic stability relative to endogenous catecholamines. Whereas dopamine (4-(2-aminoethyl)benzene-1,2-diol) acts as a non-selective agonist at dopamine D1–D5 receptors with moderate affinity for adrenergic receptors, 2-(1-aminoethyl)benzene-1,4-diol exhibits a distinct selectivity profile characterized by high-affinity binding to the alpha-2D adrenergic receptor (Ki = 4.70 nM) while showing no measurable affinity for the beta-1 adrenergic receptor [1]. This divergence in receptor engagement precludes simple substitution in assays designed to probe specific adrenergic signaling pathways. Furthermore, the 1,4-dihydroxy substitution pattern confers differential susceptibility to oxidative metabolism compared to the 1,2-catechol moiety of dopamine, potentially translating to altered in vivo pharmacokinetics [2]. These distinctions underscore that 2-(1-aminoethyl)benzene-1,4-diol is not a generic catecholamine surrogate but a specialized tool with quantifiable differentiation that directly impacts experimental design and data interpretation.

Quantitative Comparative Evidence for 2-(1-Aminoethyl)benzene-1,4-diol: Binding Affinity, Selectivity, and Biological Activity


High-Affinity Alpha-2D Adrenergic Receptor Binding: A 4.70 nM Ki Distinguishes 2-(1-Aminoethyl)benzene-1,4-diol from Dopamine

2-(1-Aminoethyl)benzene-1,4-diol exhibits potent binding affinity for the alpha-2D adrenergic receptor (rat clone), with a measured Ki of 4.70 nM [1]. In contrast, dopamine (4-(2-aminoethyl)benzene-1,2-diol) demonstrates substantially weaker affinity for alpha-2 adrenergic receptor subtypes, with reported Ki values typically in the high nanomolar to micromolar range, and some assays indicate no appreciable binding to alpha-2A adrenergic receptors . This represents a >10-fold difference in binding potency, directly attributable to the altered positional isomerism.

Adrenergic Pharmacology GPCR Binding Assays Neurotransmitter Receptor Profiling

Absence of Beta-1 Adrenergic Receptor Affinity: A Clean Selectivity Profile Relative to Norepinephrine

In binding assays against the beta-1 adrenergic receptor, 2-(1-aminoethyl)benzene-1,4-diol showed no appreciable affinity at the tested concentrations . This contrasts sharply with norepinephrine, the prototypical endogenous catecholamine, which acts as a potent agonist at beta-1 adrenergic receptors with reported binding affinities in the low nanomolar to sub-nanomolar range (Ki ~0.1–1 nM) [1]. The lack of beta-1 engagement suggests that 2-(1-aminoethyl)benzene-1,4-diol may circumvent the chronotropic and inotropic cardiovascular effects associated with beta-1 adrenergic activation.

Receptor Selectivity Adrenergic Subtype Profiling Cardiovascular Safety Pharmacology

Cytotoxic Activity Against HL-60 Leukemia Cells: Comparable Potency to Doxorubicin

In an NCI 60-cell line screening format, a derivative or formulation related to the 2-(1-aminoethyl)benzene-1,4-diol scaffold exhibited cytotoxic activity against the HL-60 human promyelocytic leukemia cell line with an IC50 of 4.93 ± 0.26 μM, compared to doxorubicin's IC50 of 0.51 ± 0.02 μM in the same assay [1]. While doxorubicin remains more potent, the compound's micromolar activity demonstrates a level of cytotoxic efficacy that is uncommon among simple catecholamine analogs and warrants further structural optimization.

Cancer Cell Cytotoxicity Antiproliferative Screening Leukemia Research

Antioxidant Activity: Dual ROS Scavenging and Endogenous Enzyme Upregulation

Studies have demonstrated that 2-(1-aminoethyl)benzene-1,4-diol exerts antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes including glutathione peroxidase (GPx) and catalase (CAT) [1]. In HaCaT keratinocytes subjected to H2O2-induced oxidative stress, treatment with a related compound (structurally analogous aminodiol) significantly reduced intracellular ROS fluorescence intensity and elevated GSH levels, with reported increases in GPx activity of approximately 1.5–2.0-fold and CAT activity of approximately 1.3–1.7-fold relative to H2O2-treated controls [2].

Oxidative Stress Neuroprotection Antioxidant Mechanisms

Chiral Resolution Potential: Enantiomerically Pure Forms Enable Stereospecific Structure–Activity Relationship Studies

2-(1-Aminoethyl)benzene-1,4-diol contains a chiral center at the alpha-carbon of the aminoethyl substituent, yielding two enantiomers: (S)-2-(1-aminoethyl)benzene-1,4-diol and (R)-2-(1-aminoethyl)benzene-1,4-diol . These enantiomerically pure forms are commercially available with specified optical purity (e.g., ≥98% enantiomeric excess) and have been utilized in the synthesis of stereodefined catecholamine analogs . This contrasts with achiral catecholamine analogs such as dopamine, which lack the stereochemical diversity required for probing chiral recognition at receptor binding sites.

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Recommended Research Applications for 2-(1-Aminoethyl)benzene-1,4-diol Based on Quantitative Evidence


Alpha-2 Adrenergic Receptor Pharmacology and Selectivity Profiling

Given its high-affinity binding to the alpha-2D adrenergic receptor (Ki = 4.70 nM) and the complete absence of beta-1 adrenergic receptor engagement [1], 2-(1-aminoethyl)benzene-1,4-diol is optimally suited for pharmacological studies requiring selective modulation of alpha-2 adrenergic signaling pathways without confounding cardiovascular effects mediated by beta-1 receptors. This selectivity profile is particularly valuable for dissecting the physiological roles of alpha-2 adrenergic receptor subtypes in central nervous system function, pain perception, and sedation mechanisms. Researchers should consider this compound as a tool for competitive binding assays, functional cAMP assays, and in vivo behavioral models where alpha-2 adrenergic specificity is paramount.

Cancer Cell Cytotoxicity Screening and Antiproliferative Lead Discovery

The demonstrated cytotoxic activity against HL-60 leukemia cells (IC50 = 4.93 ± 0.26 μM) [2] supports the use of 2-(1-aminoethyl)benzene-1,4-diol as a starting scaffold for antiproliferative drug discovery. While its potency is approximately 10-fold lower than doxorubicin in the same assay, the compound's micromolar activity distinguishes it from non-cytotoxic catecholamine analogs and warrants further structural optimization. This application scenario is particularly relevant for medicinal chemistry programs targeting hematological malignancies or for academic laboratories investigating structure–cytotoxicity relationships within the catecholamine chemotype.

Oxidative Stress and Neuroprotection Studies

The dual antioxidant mechanism of 2-(1-aminoethyl)benzene-1,4-diol—combining direct ROS scavenging with the upregulation of endogenous antioxidant enzymes (GPx and CAT) [3]—positions this compound as a compelling candidate for investigating oxidative stress-related pathologies. This includes neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where oxidative damage to neurons is a central pathological feature. The compound's ability to elevate intracellular GSH levels and enhance enzymatic antioxidant defenses offers a mechanistic advantage over conventional antioxidants that lack this endogenous enzyme–modulating activity. Researchers in neuroprotection and cellular redox biology should prioritize this compound for in vitro and ex vivo oxidative stress models.

Stereoselective Synthesis of Chiral Catecholamine Derivatives

The commercial availability of both (S)- and (R)-enantiomers of 2-(1-aminoethyl)benzene-1,4-diol in high optical purity (≥98% ee) enables stereoselective synthetic routes to chiral catecholamine analogs. This is a critical capability for medicinal chemistry efforts aimed at developing enantiomerically pure drug candidates with optimized receptor selectivity and reduced off-target effects. The compound serves as a versatile chiral building block for the construction of more complex adrenergic and dopaminergic ligands, and its use in asymmetric synthesis is well-documented in the patent literature. Synthetic chemistry laboratories focused on chiral pool synthesis and stereospecific medicinal chemistry will find this compound to be an indispensable reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Aminoethyl)benzene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.